1,2-Benzisoxazole-3-acetonitrile
Overview
Description
1,2-Benzisoxazole-3-acetonitrile is a heterocyclic organic compound that features a benzene ring fused to an isoxazole ring, with an acetonitrile group attached at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Benzisoxazole-3-acetonitrile typically involves the reaction of nitroarenes with arylacetonitriles or benzyl sulfones in the presence of a base and a Lewis acid. For example, reactions performed in dimethylformamide (DMF) with DBU as a base and magnesium chloride as a Lewis acid have been shown to yield 3-aryl-2,1-benzisoxazole derivatives in moderate-to-good yields .
Industrial Production Methods: Industrial production methods for this compound often involve scalable synthetic routes that ensure high yield and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 1,2-Benzisoxazole-3-acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Substitution: The benzene ring and isoxazole moiety can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
1,2-Benzisoxazole-3-acetonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds and functional materials.
Industry: The compound is utilized in the production of advanced materials and as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 1,2-Benzisoxazole-3-acetonitrile involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it may inhibit key enzymes or disrupt cellular processes essential for the survival of pathogens . In anticancer research, the compound may interfere with cell division and induce apoptosis in cancer cells .
Comparison with Similar Compounds
2,1-Benzisoxazole: Another benzisoxazole derivative with similar structural features but different functional groups.
Benzoxazole: A related compound with an oxygen atom in place of the nitrogen in the isoxazole ring.
Isoxazole: The parent compound of the isoxazole family, lacking the benzene ring fusion.
Uniqueness: 1,2-Benzisoxazole-3-acetonitrile is unique due to its specific substitution pattern and the presence of the acetonitrile group, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
2-(1,2-benzoxazol-3-yl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O/c10-6-5-8-7-3-1-2-4-9(7)12-11-8/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQSZMYURDCQPJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NO2)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70314560 | |
Record name | 1,2-Benzisoxazole-3-acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70314560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50471-17-5 | |
Record name | NSC285672 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=285672 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2-Benzisoxazole-3-acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70314560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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